molecular formula C19H35N7O2 B8577751 2-(4-Nitrobenzyl)-1,4,7,10,13,16-hexaazacyclooctadecane CAS No. 138403-43-7

2-(4-Nitrobenzyl)-1,4,7,10,13,16-hexaazacyclooctadecane

Cat. No. B8577751
CAS RN: 138403-43-7
M. Wt: 393.5 g/mol
InChI Key: HZBUWPCWKRUWSE-UHFFFAOYSA-N
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Description

2-(4-Nitrobenzyl)-1,4,7,10,13,16-hexaazacyclooctadecane is a useful research compound. Its molecular formula is C19H35N7O2 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Nitrobenzyl)-1,4,7,10,13,16-hexaazacyclooctadecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Nitrobenzyl)-1,4,7,10,13,16-hexaazacyclooctadecane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

138403-43-7

Product Name

2-(4-Nitrobenzyl)-1,4,7,10,13,16-hexaazacyclooctadecane

Molecular Formula

C19H35N7O2

Molecular Weight

393.5 g/mol

IUPAC Name

2-[(4-nitrophenyl)methyl]-1,4,7,10,13,16-hexazacyclooctadecane

InChI

InChI=1S/C19H35N7O2/c27-26(28)19-3-1-17(2-4-19)15-18-16-24-12-11-22-8-7-20-5-6-21-9-10-23-13-14-25-18/h1-4,18,20-25H,5-16H2

InChI Key

HZBUWPCWKRUWSE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCNCCNC(CNCCNCCN1)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of BH3 in THF (100 mmol) was added dropwise to a stirred suspension of 3-(4-nitrobenzyl)-2,6-dioxo-1,4,7,10,13,16-hexaazacyclooctadecane (4) (10 mmol) in THF (50 ml) at 0° C. under nitrogen atmosphere. The solution was heated at reflux for 36 hours. Methanol was added slowly to the solution at 0° C. after which the solvent was removed and the residue was dissolved in methanol (50 ml); the resulting mixture was cooled at 0° C. and gaseous HCl was bubbled through the solution and then the mixture was refluxed for 12 hours. The resulting precipitate was collected washed with ether to give a white powder. The solid was dissolved in water and was loaded on a column of DOWEX 1X-8 anion-exchange resin (OH− form). The column was eluted with water; alkaline fractions were collected, and the water was removed under vacuum to give pale yellow oil. The yield was 55%.
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0 (± 1) mol
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3-(4-nitrobenzyl)-2,6-dioxo-1,4,7,10,13,16-hexaazacyclooctadecane
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10 mmol
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50 mL
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100 mmol
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